molecular formula C9H9N3O2 B13298671 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13298671
M. Wt: 191.19 g/mol
InChI Key: DNMUQYQXXWBQOR-UHFFFAOYSA-N
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Description

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. This pyrimidine-5-carboxylic acid derivative features a prop-2-yn-1-yl (propargyl) group, a structural motif of significant interest in medicinal chemistry . This compound serves as a versatile key intermediate in organic synthesis and pharmaceutical research. The presence of the propargylamino group makes it a valuable building block for click chemistry applications, particularly in the synthesis of more complex molecules through Cu(I)-catalyzed azide-alkyne cycloaddition reactions. Researchers utilize this and related pyrimidine-carboxylic acid compounds in the development of novel pharmaceutical agents , particularly in the exploration of antifolate antitumor therapies . The molecular scaffold is similar to those used in designing potent inhibitors that target key enzymes in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) . FOR RESEARCH USE ONLY (RUO). This product is strictly for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any human use. Safety and Storage: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

4-[methyl(prop-2-ynyl)amino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-12(2)8-7(9(13)14)5-10-6-11-8/h1,5-6H,4H2,2H3,(H,13,14)

InChI Key

DNMUQYQXXWBQOR-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=NC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves starting with a suitably substituted pyrimidine precursor, followed by selective substitution at the 5-position and introduction of the methyl(prop-2-yn-1-yl)amino) group.

Step-by-step Process:

  • Step 1: Preparation of 5-Chloropyrimidine-2,4-diamine

    • Starting from orotic acid or related pyrimidine derivatives, chlorination at the 5-position yields 5-chloropyrimidine-2,4-diamine.
    • This step is achieved via chlorination reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions.
  • Step 2: Nucleophilic Substitution at the 5-Position

    • The 5-chloropyrimidine undergoes nucleophilic substitution with methyl(prop-2-yn-1-yl)amine.
    • The amine nucleophile is prepared via the reduction of the corresponding nitrile or through direct alkynylamine synthesis.
  • Step 3: Introduction of Carboxylic Acid Functionality

    • The pyrimidine core is further functionalized at the 5-position with a carboxylic acid group through oxidation or amidation pathways, often using oxidation reagents like potassium permanganate or via hydrolysis of ester intermediates.

Reaction Conditions & Notes:

  • The nucleophilic substitution typically occurs under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The process may involve protecting groups to prevent undesired reactions at other nitrogen sites.
  • Purification is achieved via silica gel chromatography or recrystallization.

Synthesis via Multi-step Building Block Assembly

Method Overview:

This method involves synthesizing the key functional groups separately and coupling them in a modular fashion, which is particularly advantageous for structural modifications.

Key Steps:

  • Step 1: Synthesis of Methyl(prop-2-yn-1-yl)amine

    • Starting from propargyl halides or alcohols, the amine is prepared via nucleophilic substitution or reduction pathways.
  • Step 2: Formation of Pyrimidine Derivative

    • The pyrimidine ring is synthesized via condensation of β-dicarbonyl compounds with urea derivatives, following classical methods.
    • The 5-position is selectively chlorinated or brominated for subsequent substitution.
  • Step 3: Coupling of the Amine to the Pyrimidine Core

    • The methyl(prop-2-yn-1-yl)amine is coupled to the 5-position of the pyrimidine ring through nucleophilic aromatic substitution under reflux conditions.
    • The reaction is facilitated by bases such as potassium carbonate or cesium carbonate.
  • Step 4: Carboxylation

    • The pyrimidine ring is oxidized or carboxylated at the 5-position using oxidative reagents or via carboxylation of suitable intermediates.

Reaction Conditions & Notes:

  • Reactions are typically performed under inert atmospheres (nitrogen or argon).
  • Solvents such as ethanol, acetonitrile, or DMF are employed.
  • Purification involves chromatography and recrystallization to obtain high purity.

Alternative Route: Cyclization and Functional Group Transformation

Method Overview:

This route involves cyclization of alkyne- or amino-functionalized precursors to form the pyrimidine ring, followed by functionalization.

Key Steps:

  • Step 1: Synthesis of Alkynyl-Substituted Urea Derivatives

    • Alkynyl groups are introduced onto urea or related intermediates.
  • Step 2: Cyclization to Pyrimidine Ring

    • Cyclization is induced under thermal or catalytic conditions, often using acids or bases, to form the pyrimidine core.
  • Step 3: Functionalization at the 5-Position

    • The ring is selectively functionalized with carboxylic acid groups or amino groups as needed.
  • Step 4: Introduction of the Methyl(prop-2-yn-1-yl)amino) Group

    • The amino group is attached via nucleophilic substitution or addition reactions at the appropriate position.

Reaction Conditions & Notes:

  • Catalytic conditions may involve Lewis acids or transition metal catalysts.
  • The process emphasizes regioselectivity and control over substitution patterns.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reactions Reagents & Conditions Advantages Limitations
1. Direct Functionalization Orotic acid derivatives, halogenated pyrimidines Nucleophilic substitution, oxidation Reflux, polar aprotic solvents Straightforward, high regioselectivity Requires multiple steps, protection/deprotection steps
2. Modular Assembly Alkynyl amines, pyrimidine precursors Coupling, oxidation Reflux, bases, inert atmosphere Structural flexibility Longer synthesis route
3. Cyclization Approach Alkynyl ureas, amino precursors Cyclization, substitution Thermal, catalytic Efficient ring formation Regioselectivity challenges

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine-5-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

There appears to be some confusion in the search results regarding the exact chemical structure and name. Two compounds are mentioned:

  • 2-[Methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carboxylic acid
  • 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid
  • 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid

This response will focus on the applications of 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid , based on the available search results.

Scientific Research Applications

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that has a range of scientific research applications. It can be used as a building block for synthesizing more complex heterocyclic compounds. Studies have investigated its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties, as well as its potential therapeutic applications in medicine and drug development. It is also utilized in the development of novel materials and catalysts.

Preparation Methods

The preparation of 4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid typically involves several steps:

  • Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
  • Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
  • Substitution with Prop-2-yn-1-ylamino Group: The prop-2-yn-1-ylamino group can be introduced through a nucleophilic substitution reaction using propargylamine.
  • Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial production methods may use optimized versions of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact, potentially including continuous flow reactors, advanced catalysts, and green chemistry principles.

4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid exhibits potential neuroprotective and anti-neuroinflammatory properties. Its mechanism of action may involve:

  • Enzyme Inhibition: Binding to the active sites of specific enzymes, which modulates signaling pathways associated with inflammation and neuroprotection.
  • Receptor Interaction: Interacting with various receptors on cell surfaces, potentially influencing their activity and downstream signaling pathways.
  • Gene Expression Modulation: Affecting the expression of genes involved in inflammatory responses, contributing to its therapeutic potential against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, resulting in anti-inflammatory properties. Additionally, it may interact with proteins involved in neuroprotection, such as ATF4 and NF-kB .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Functional Group Impact

The table below compares 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number References
This compound Methyl(prop-2-yn-1-yl)amino (4), COOH (5) C₉H₉N₃O₂ 191.19 Alkyne, carboxylic acid 1553391-58-4
4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid (QY-7359) Phenylethylamino (2), COOH (5) C₁₄H₁₅N₃O₂ 265.29 Aromatic, carboxylic acid 1188977-51-6
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Ethylthio (2), NH₂ (4), COOH (5) C₇H₉N₃O₂S 199.23 Thioether, amino, carboxylic acid 89853-87-2
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid Sulfhydryl (2), COOH (5) C₆H₆N₂O₂S 170.19 Thiol, carboxylic acid N/A
(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid 3-Chloro-4-methoxybenzylamino (4), hydroxymethylpyrrolidinyl (2), COOH (5) C₁₈H₂₀ClN₅O₃ 397.83 Chloro, methoxy, pyrrolidine, carboxylic acid 330785-84-7

Key Research Findings and Comparative Analysis

Reactivity and Stability
  • Alkyne Functionality : The propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in analogs like QY-7359 (phenylethyl) or ethylthio derivatives . However, the alkyne may reduce stability under oxidative conditions compared to thioether or aromatic substituents .
  • Carboxylic Acid vs. Esters : The free carboxylic acid group enhances hydrophilicity and metal-binding capacity, whereas esterified analogs (e.g., methyl or ethyl esters in ) exhibit higher lipophilicity, influencing membrane permeability .
Electronic and Steric Effects
  • Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases electrophilicity at the pyrimidine ring, contrasting with the electron-donating methoxy group in avanafil intermediates .
  • Steric Hindrance : The propargyl group in the target compound introduces moderate steric bulk, less than the phenylethyl group in QY-7359 but more than the ethylthio group in .

Biological Activity

4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid, also known as 2-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid, is a heterocyclic compound belonging to the pyrimidine family. Its unique structural features, including a pyrimidine ring substituted with a methyl group, a prop-2-yn-1-yl group, and a carboxylic acid group, contribute to its potential biological activities. This article explores its biological activity based on diverse research findings.

The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_3O_2 with a molecular weight of 205.21 g/mol. The compound's structure enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Property Value
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
StructurePyrimidine derivative with methyl and propynyl substituents

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

Neuroprotective Effects

The compound has shown potential neuroprotective properties, which may be attributed to its ability to modulate specific signaling pathways involved in neuronal health. Studies suggest that it can inhibit enzymes linked to inflammation and neuronal damage, indicating its usefulness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-neuroinflammatory Properties

In addition to neuroprotection, this compound has demonstrated anti-neuroinflammatory effects. It appears to reduce the production of pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions. This action may help mitigate the inflammatory responses associated with such diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its potential as an antibacterial agent .

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : It may bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation : The compound can interact with cell surface receptors, influencing their activity and downstream signaling.
  • Gene Expression Influence : It has the potential to alter gene expression related to inflammation and cell survival .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
  • In Vitro Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid?

A multi-step synthesis is typically employed:

  • Step 1 : Start with a pyrimidine-5-carboxylic acid core (e.g., pyrimidine-5-carboxylic acid derivatives, as in ).
  • Step 2 : Introduce the amino group at position 4 via nucleophilic substitution or coupling reactions. For example, use prop-2-yn-1-ylamine for alkylation under basic conditions (e.g., NaH/DMF) .
  • Step 3 : Methylate the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and propargyl group integration (e.g., δ ~2.5 ppm for methyl and δ ~3.5 ppm for propargyl protons) .
  • FTIR : Verify carboxylic acid (O-H stretch ~2500-3300 cm⁻¹), alkyne (C≡C stretch ~2100 cm⁻¹), and pyrimidine ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ at m/z 192.07 (C9H9N3O2) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH Sensitivity : Test solubility and stability in aqueous buffers (pH 2–12) via HPLC over 24–72 hours .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

Q. What are the safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to acute toxicity and skin corrosion risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Neutralize with dilute NaOH before disposal in designated organic waste containers .

Q. How can researchers validate the compound’s purity before biological assays?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to achieve >95% purity .
  • Melting Point : Compare experimental melting points with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s interactions with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., kinases) by targeting the pyrimidine ring and propargyl group’s π-π stacking and hydrogen-bonding potential .
  • DFT Calculations : Gaussian 09/16 can predict electronic properties (HOMO-LUMO gaps) to correlate with reactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analog Comparison : Test derivatives (e.g., replacing propargyl with cyclopropyl) to isolate functional group contributions .

Q. How can researchers design SAR studies for this compound?

  • Core Modifications : Synthesize analogs with substituents at positions 2 or 6 of the pyrimidine ring to assess steric/electronic effects .
  • Propargyl Group Replacement : Substitute with allyl or benzyl groups to evaluate alkyne-specific interactions .
  • Activity Cliffs : Use IC50 data from kinase inhibition assays to map critical substituent-target relationships .

Q. What methodologies detect and quantify tautomeric forms of this compound?

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to identify keto-enol tautomerism in DMSO-d6 .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms .

Q. How can researchers address poor aqueous solubility in formulation studies?

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt .
  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles for sustained release in cellular assays .

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